Hydralazine hydrochloride is the hydrochloride salt of hydralazine; a direct-acting vasodilator that is used as an antihypertensive agent. It has a role as a vasodilator agent and an antihypertensive agent. It contains a hydralazine. Hydralazine Hydrochloride is the hydrochloride salt of hydralazine, a phthalazine derivative with antihypertensive and potential antineoplastic activities. Hydralazine alters intracellular calcium release and interferes with smooth muscle cell calcium influx, resulting in arterial vasodilatation. This agent also inhibits the phosphorylation of myosin protein and chelation of trace metals required for smooth muscle contraction, resulting in an increase in heart rate, stroke volume and cardiac output. In addition to its cardiovascular effects, hydralazine inhibits DNA methyltransferase, which may result in inhibition of DNA methylation in tumor cells. A direct-acting vasodilator that is used as an antihypertensive agent. See also: Hydralazine (has active moiety); Hydralazine hydrochloride; hydrochlorothiazide (component of); Hydralazine hydrochloride; Isosorbide dinitrate (component of) ... View More ...
Synthesis Analysis
While the provided abstracts do not delve into detailed synthesis pathways for hydralazine hydrochloride, they allude to the presence of process-related impurities, suggesting its synthesis involves multiple steps. One study identifies a major impurity as 1-(2-phthalazin-1-ylhydrazino)phthalazine, termed as "Hazh Dimer." [] This information indicates that the synthesis of hydralazine hydrochloride likely involves reactions susceptible to dimerization as a side reaction. Further investigation into its synthesis pathways and optimization strategies to minimize impurities is crucial for various research applications requiring high purity hydralazine hydrochloride.
Molecular Structure Analysis
Hydralazine hydrochloride exhibits interesting reactivity profiles. It readily undergoes derivatization reactions, such as conversion to tetrazolo[5,1-a]phthalazine upon treatment with nitrite ions under acidic conditions. [] This reaction forms the basis for several spectrophotometric determination methods for hydralazine hydrochloride. Additionally, it interacts with various compounds, including:
π-acceptors: Hydralazine hydrochloride forms colored complexes with picric acid, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), 2,4-dinitrobenzoic acid, bromanil, and chloranil. [, ] These interactions are leveraged for spectrophotometric determination of the compound.
Ninhydrin: In the presence of boric acid catalyst, hydralazine hydrochloride reacts with ninhydrin to yield a colored hydrazone product. [] This reaction forms the basis for a rapid and sensitive colorimetric assay.
Vanillin: Hydralazine hydrochloride reacts with vanillin in acidic conditions, forming a hydrazone with a distinct absorption maximum, enabling its colorimetric determination. []
Physical and Chemical Properties Analysis
Analytical Chemistry:
Spectrophotometric Determination: The formation of colored complexes with various reagents like potassium ferrocyanide, bromothymol blue, bromocresol green, picric acid, DDQ, and others allows for its quantitative determination using UV-Vis spectrophotometry. [, , , , , , ] These methods offer varying levels of sensitivity and selectivity, catering to diverse analytical needs.
Chemiluminescence Analysis: Hydralazine hydrochloride enhances the chemiluminescence intensity of the luminol-potassium ferricyanide system, enabling its highly sensitive detection using flow injection analysis. [] This method holds promise for applications requiring ultra-low detection limits.
Materials Science:
Corrosion Inhibition: Hydralazine hydrochloride demonstrates corrosion inhibition properties for mild steel in acidic environments. [, ] Its adsorption onto the metal surface forms a protective layer, mitigating corrosive attacks. This finding opens avenues for exploring its potential in developing anti-corrosive coatings.
Applications
Drug Delivery Systems: Researchers have explored incorporating hydralazine hydrochloride into various drug delivery systems, including mucoadhesive buccal tablets, [] sublingual films, [] biodegradable microspheres for intramuscular administration, [] mucoadhesive nasal microspheres, [] and floating alginate microbeads. [] These efforts aim to improve the drug's bioavailability and provide controlled release profiles for enhanced therapeutic outcomes.
Related Compounds
1-(2-Phthalazin-1-ylhydrazino)phthalazine
Compound Description: 1-(2-Phthalazin-1-ylhydrazino)phthalazine, also referred to as Hazh Dimer, is a process-related impurity identified in the synthesis of hydralazine hydrochloride bulk drug. []
Relevance: This compound is a dimer of hydralazine and represents a significant impurity that can arise during the manufacturing process. Its presence in hydralazine hydrochloride drug substance highlights the need for appropriate control strategies during synthesis and purification. []
Tetrazolo[5.1-a]phthalazine
Compound Description: Tetrazolo[5.1-a]phthalazine is a derivative of hydralazine hydrochloride formed by reaction with nitrite in acidic solutions. This compound exhibits a distinct UV absorption maximum, which formed the basis for a spectrophotometric method for quantifying hydralazine hydrochloride in pharmaceutical formulations. [, ]
Relevance: The formation of tetrazolo[5.1-a]phthalazine through a derivatization reaction highlights the reactivity of hydralazine hydrochloride towards nitrous acid and provides an alternative analytical approach for its quantification, especially in cases where excipients interfere with direct UV analysis of hydralazine hydrochloride. [, ]
s-Triazolo[3,4-a]phthalazine
Compound Description: This compound is a degradation product of hydralazine hydrochloride observed in the presence of starch, a common pharmaceutical excipient. The degradation pathway involves a reaction between hydralazine hydrochloride and starch, leading to the formation of a triazolophthalazine derivative, which further decomposes to s-triazolo[3,4-a]phthalazine. []
Relevance: The formation of s-triazolo[3,4-a]phthalazine through interaction with starch highlights the potential for drug-excipient incompatibility with hydralazine hydrochloride. This degradation pathway explains the decrease in the strength of hydralazine hydrochloride tablets containing starch over time. []
Isosorbide Dinitrate
Compound Description: Isosorbide dinitrate is a vasodilator often used in combination with hydralazine hydrochloride for the treatment of heart failure, particularly in self-identified Black patients. The combination therapy, marketed as BiDil, has shown significant improvement in survival rates and reduction in hospitalizations for heart failure in this patient population. [, , ]
Relevance: Isosorbide dinitrate is commonly co-formulated with hydralazine hydrochloride due to their synergistic effects in treating heart failure. The combination therapy utilizes distinct mechanisms of action – isosorbide dinitrate as a nitric oxide donor and hydralazine hydrochloride as a smooth muscle relaxant and nitric oxide enhancer – to provide improved efficacy compared to either drug alone. [, , ]
Hydrochlorothiazide
Compound Description: Hydrochlorothiazide is a diuretic commonly prescribed in combination with hydralazine hydrochloride to manage hypertension. Analytical methods, including HPLC, have been developed for the simultaneous determination of hydralazine hydrochloride and hydrochlorothiazide in combined dosage forms. []
Relevance: Hydrochlorothiazide, as a diuretic, complements the antihypertensive effect of hydralazine hydrochloride by reducing fluid volume and lowering blood pressure through different mechanisms. Combining these agents allows for lower doses of each drug, potentially minimizing side effects while maximizing therapeutic outcomes. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Hydralazine is the 1-hydrazino derivative of phthalazine; a direct-acting vasodilator that is used as an antihypertensive agent. It has a role as an antihypertensive agent and a vasodilator agent. It is a member of phthalazines, an azaarene, an ortho-fused heteroarene and a member of hydrazines. Originally developed in the 1950s as a malaria treatment, hydralazine showed antihypertensive ability and was soon repurposed. Hydralazine is a hydrazine derivative vasodilator used alone or as adjunct therapy in the treatment of hypertension and only as adjunct therapy in the treatment of heart failure. Hydralazine is no longer a first line therapy for these indications since the development of newer antihypertensive medications. Hydralazine hydrochloride was FDA approved on 15 January 1953. Hydralazine is an Arteriolar Vasodilator. The physiologic effect of hydralazine is by means of Arteriolar Vasodilation. Hydralazine is a commonly used oral antihypertensive agent that acts by inducing peripheral vasodilation. Hydralazine has been linked to several forms of acute liver injury as well as a lupus-like syndrome. Hydralazine is a natural product found in Achillea pseudopectinata with data available. Hydralazine is a phthalazine derivative with antihypertensive effects. Hydralazine exerts its vasodilatory effects through modification of the contractile state of arterial vascular smooth muscle by altering intracellular calcium release, and interfering with smooth muscle cell calcium influx. This agent also causes inhibition of phosphorylation of myosin protein or chelation of trace metals required for smooth muscle contraction, thereby resulting in an increase in heart rate, stroke volume and cardiac output. A direct-acting vasodilator that is used as an antihypertensive agent. See also: Hydralazine Hydrochloride (has salt form).
JTP-4819 is a potent and selective prolyl endopeptidase (PEP) inhibitor with potential for treating Alzheimer's disease. At nanomolar concentration, JTP-4819 inhibited the degradation of substance P, arginine-vasopressin, and thyrotropin-releasing hormone by PEP in supernatants of the rat cerebral cortex and hippocampus. Repeated administration of JTP-4819 reversed the aging-induced decrease in brain substance P-like and thyrotropin-releasing hormone-like immunoreactivity, suggesting that this drug may be able to improve the imbalance of peptidergic neuronal systems that develops with senescense by inhibiting PEP activity. JTP-4819 increased acetylcholine release from the frontal cortex and hippocampus, regions closely associated with memory, in both young and aged rats.
HX-603 is a RXR agonist. HX600 exhibited RXR-selective antagonistic activity. HX603 inhibit the activation of RAR-RXR heterodimers as well as RXR homodimers.